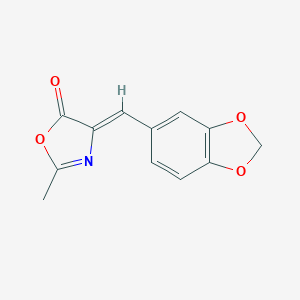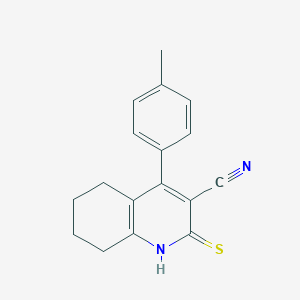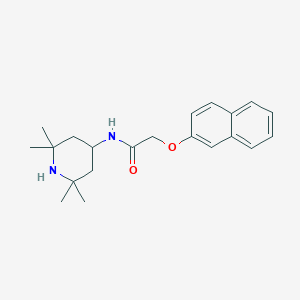![molecular formula C15H13NO5 B242308 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid, also known as HOTAQ, is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. HOTAQ has a unique molecular structure that makes it an interesting target for synthesis and research.
作用机制
The mechanism of action of 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function in patients with Alzheimer's disease. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down the neurotransmitters dopamine, norepinephrine, and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which may improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to inhibit the replication of various viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). In addition, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
实验室实验的优点和局限性
One advantage of using 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid in lab experiments is its unique molecular structure, which makes it an interesting target for synthesis and research. This compound has also been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and require specialized equipment and reagents.
未来方向
There are many potential future directions for research on 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer and leukemia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors in the body.
合成方法
The synthesis of 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid can be achieved through a multistep process that involves the reaction of various reagents. The first step involves the condensation of 4-hydroxyphenylacetic acid with 2,3-epoxypropyl carbamate, followed by the cyclization of the resulting intermediate to form the tricyclic ring system. The final step involves the introduction of the carboxylic acid group through the oxidation of the intermediate with potassium permanganate.
科学研究应用
3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
属性
分子式 |
C15H13NO5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H13NO5/c17-9-3-1-8(2-4-9)16-7-15-6-5-10(21-15)11(14(19)20)12(15)13(16)18/h1-6,10-12,17H,7H2,(H,19,20) |
InChI 键 |
LGMIDFONWNZNQJ-UHFFFAOYSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)O)C(=O)O |
规范 SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)




![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
